Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 866009-07-6
VCID: VC5108971
InChI: InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC
Molecular Formula: C11H14O5S
Molecular Weight: 258.29

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate

CAS No.: 866009-07-6

Cat. No.: VC5108971

Molecular Formula: C11H14O5S

Molecular Weight: 258.29

* For research use only. Not for human or veterinary use.

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)-2-thiophenecarboxylate - 866009-07-6

Specification

CAS No. 866009-07-6
Molecular Formula C11H14O5S
Molecular Weight 258.29
IUPAC Name methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythiophene-2-carboxylate
Standard InChI InChI=1S/C11H14O5S/c1-4-15-10(12)7(2)16-8-5-6-17-9(8)11(13)14-3/h5-7H,4H2,1-3H3
Standard InChI Key ZMLGTBXPTCYDHJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC

Introduction

Structural Identification and Molecular Characterization

The compound’s core structure consists of a thiophene ring substituted at the 2-position with a carboxylate ester group and at the 3-position with a branched ethoxy-oxoethoxy chain. The molecular formula is inferred as C₁₁H₁₄O₆S based on structural analogs like methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (PubChem CID: 1482541) . Key identifiers include:

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name, methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thiophene-2-carboxylate, reflects the substitution pattern:

  • Thiophene backbone: A five-membered aromatic ring with one sulfur atom.

  • 2-Position: Methoxycarbonyl group (-COOCH₃).

  • 3-Position: Ethyl 1-methyl-2-oxoethoxy ether (-O-C(O)-OCH₂CH₃ with a methyl branch).

The stereochemistry of the oxoethoxy side chain remains undefined in available literature, suggesting either racemic mixtures or conformational flexibility in synthetic preparations .

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs provide reference benchmarks:

PropertyValue (Analog)MethodSource
Molecular Weight244.27 g/molPubChem 2.1
XLogP32.0XLogP3 3.0
Hydrogen Bonding0 donors, 6 acceptorsCactvs 3.4.6.11
Rotatable Bonds7Cactvs 3.4.6.11

The SMILES string CCOC(=O)C(C)OC1=C(SC=C1)C(=O)OC encodes the branched ethoxy-oxoethoxy group, validated using OEChem 2.3 .

Synthetic Pathways and Reactivity

General Synthesis Strategies

Thiophene carboxylates are typically synthesized via:

  • Nucleophilic Substitution: Reaction of thiophene precursors with activated esters or acyl chlorides.

  • Etherification: Alkylation of hydroxylated thiophenes using alkyl halides or Mitsunobu conditions.

For methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4), a related compound, synthesis involves cyclocondensation of methyl thioglycolate with 2-chloroacrylonitrile . Adapting this route, the target compound could be synthesized by introducing the ethoxy-oxoethoxy group via a Williamson ether synthesis or Michael addition to a pre-functionalized thiophene.

Key Reaction Intermediates

Intermediate steps likely include:

  • Thiophene-3-ol: Generated via demethylation or hydrolysis of protective groups.

  • Ethyl 1-methyl-2-oxoethyl ether: Prepared by esterification of glycolic acid derivatives followed by ethylation.

A plausible pathway involves:

  • Protection of 3-hydroxythiophene with a tert-butyldimethylsilyl (TBS) group.

  • Etherification with ethyl 2-bromo-1-methyl-2-oxoacetate under basic conditions.

  • Deprotection and esterification with methyl chloroformate.

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) :

PropertyValueConditions
Melting Point62–64°C (lit.)Static air, sealed tube
Boiling Point100–102°C/0.1 mmHgReduced pressure
Density1.274 g/cm³Estimated group additivity
Refractive Index1.550Sodium D-line, 20°C
Water SolubilitySlightly soluble25°C, pH 7

The branched oxoethoxy chain likely enhances lipid solubility compared to linear analogs, as indicated by the XLogP3 value of 2.0 .

Stability and Degradation

Thiophene esters are prone to:

  • Hydrolysis: Under acidic or basic conditions, yielding carboxylic acids.

  • Oxidation: At the sulfur atom, forming sulfoxides or sulfones.

  • Photodegradation: Via π→π* transitions in the aromatic ring.

Storage recommendations for analogs suggest inert atmospheres and protection from light .

Applications in Pharmaceutical Chemistry

Role in Heterocyclic Synthesis

Thiophene carboxylates serve as precursors for:

  • Thienopyrimidinones: Cyclocondensation with ureas or thioureas .

  • Quinazolinocarboline Alkaloids: Via Pictet–Spengler reactions, as demonstrated in the synthesis of rutaecarpine .

  • p38 MAP Kinase Inhibitors: Substituted ureas derived from these esters show nanomolar activity in arthritis models .

Structure-Activity Relationships (SAR)

Key pharmacophoric features include:

  • Ester Group: Modulates bioavailability through hydrolytic lability.

  • Ether-Oxo Chain: Enhances binding to hydrophobic enzyme pockets.

  • Thiophene Ring: Participates in π-stacking with aromatic residues.

In p38 inhibitors, replacing the amino group in methyl 3-amino-2-thiophenecarboxylate with ureas improved potency 10-fold .

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